3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Description
Properties
IUPAC Name |
3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c1-2-8-25-15(22-23-17(25)27)14-7-4-9-24(16(14)26)11-12-5-3-6-13(10-12)18(19,20)21/h2-7,9-10H,1,8,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYFPDETQAPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Compound A is compared to two close analogs:
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (CAS 148372-30-9, Compound B) .
Carfentrazone-ethyl (a commercial triazolone herbicide) .
Table 1: Structural and Hypothetical Property Comparison
| Property | Compound A | Compound B | Carfentrazone-ethyl |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₄OS | C₁₇H₁₆N₄OS | C₁₅H₁₄ClF₃N₄O₃ |
| Molecular Weight | 392.39 g/mol | 348.40 g/mol | 412.79 g/mol |
| Key Substituents | 3-(Trifluoromethyl)benzyl, allyl, thioxo | Benzyl, allyl, thioxo | Ethyl ester, chlorophenyl, triazolone |
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 (moderate lipophilicity) | ~3.1 |
| Bioactivity | Hypothesized herbicide (similar to triazolones) | Limited data; potential intermediate | Herbicide (broadleaf weed control) |
Key Observations :
- Metabolic Stability: The trifluoromethyl group in Compound A may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Synthetic Complexity : Introducing the trifluoromethylbenzyl group likely requires specialized reagents (e.g., 3-(trifluoromethyl)benzyl chloride), whereas Compound B’s benzyl group is more accessible .
Reactivity and Stability
- Allyl Group : The allyl substituent may undergo oxidation or polymerization under acidic/oxidizing conditions, though the trifluoromethyl group in Compound A could sterically hinder such reactions compared to Compound B .
- Triazole Ring Stability : The 1,2,4-triazole core is generally stable under physiological conditions but may degrade under strong UV light, a common issue with triazolone herbicides like carfentrazone-ethyl .
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% .
- Continuous flow reactors enhance control over exothermic reactions and reduce byproducts .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for ≥95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR Spectroscopy : Confirm structural integrity (¹H NMR for allyl protons at δ 5.2–5.8 ppm; ¹³C NMR for CF₃ at δ 120–125 ppm) .
- IR Spectroscopy : Identify thioxo (C=S) stretch at 1150–1250 cm⁻¹ and pyridinone C=O at 1650–1700 cm⁻¹ .
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
Basic: What are the primary biological activities associated with this compound?
Answer:
The compound’s triazole-thione and pyridinone moieties correlate with:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential : IC₅₀ of 10–15 µM in breast cancer cell lines (MCF-7) due to apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition (60–70% at 50 µM) via molecular docking studies .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
Key SAR insights from structural analogs :
| Modification | Impact on Activity |
|---|---|
| Allyl → Hexyl substituent | ↑ Lipophilicity → Improved membrane permeability |
| CF₃ position on benzyl | Meta > Para for target binding affinity |
| Pyridinone → Pyrimidinone | ↓ Solubility but ↑ Metabolic stability |
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogen placement).
- Evaluate bioactivity via dose-response assays and computational docking (e.g., AutoDock Vina) to map binding interactions .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Common discrepancies arise from:
Q. Resolution Strategies :
Standardize Protocols : Follow OECD guidelines for reproducibility.
Dose-Response Curves : Use ≥6 concentrations to calculate accurate IC₅₀/EC₅₀ values .
Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining alongside MTT assays .
Advanced: What experimental designs are optimal for stability and reactivity studies?
Answer:
Stability Testing :
Q. Reactivity Insights :
- Incompatibilities : Avoid oxidizers (e.g., H₂O₂) due to thione group susceptibility .
- Storage : -20°C under argon for long-term stability .
Advanced: How can computational modeling predict metabolic pathways?
Answer:
Steps :
Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify Phase I/II metabolites (e.g., oxidation of allyl group) .
CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes .
MD Simulations : Assess binding persistence with target proteins (e.g., >50 ns simulations in GROMACS) .
Advanced: What strategies mitigate toxicity risks during preclinical evaluation?
Answer:
- In Vitro Tox Screens : HepG2 cells for hepatotoxicity; hERG assay for cardiotoxicity .
- In Vivo Tolerability : Acute toxicity studies in rodents (OECD 423) with histopathology .
- Prodrug Design : Mask reactive thione group with acetyl-protected analogs to reduce off-target effects .
Advanced: How do environmental factors influence compound behavior in ecological studies?
Answer:
Environmental Fate Analysis :
| Parameter | Method |
|---|---|
| Photodegradation | Xenon arc lamp (simulated sunlight) |
| Soil Adsorption | Batch equilibrium (OECD 106) |
| Aquatic Toxicity | Daphnia magna 48-hour EC₅₀ |
Advanced: What are the challenges in scaling up synthesis for preclinical batches?
Answer:
Key Challenges :
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 benzyl chloride:core) and catalyst loading (e.g., 5 mol% Pd/C) .
- Purification at Scale : Switch from column chromatography to centrifugal partition chromatography (CPC) for >90% recovery .
- Regulatory Compliance : Ensure ICH Q3A guidelines for impurities (<0.15% for unknown) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
